molecular formula C19H25N5O2S B12573421 Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-

Cat. No.: B12573421
M. Wt: 387.5 g/mol
InChI Key: BCPBLAUVRGYLHH-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is rooted in decades of research on heterocyclic compounds, particularly triazinoindoles. The triazinoindole scaffold was first explored in the mid-20th century as part of efforts to synthesize novel heterocycles with enhanced electronic properties. By the 2010s, studies began focusing on functionalizing this core structure with substituents like thioethers and acetamide groups to improve bioavailability and target specificity.

A pivotal advancement occurred in 2019, when researchers demonstrated that triazinoindole-bearing thiosemicarbazides exhibited potent α-glucosidase inhibitory activity, with IC$$_{50}$$ values as low as 1.30 μM. This finding catalyzed interest in modifying the triazinoindole scaffold with diverse side chains. The incorporation of the 3-ethoxypropyl acetamide group, as seen in the subject compound, likely emerged from structure-activity relationship (SAR) studies aiming to balance hydrophobicity and hydrogen-bonding capacity. By 2022, synthetic methodologies had advanced sufficiently to allow the efficient coupling of triazinoindole-thiol intermediates with ethoxypropyl acetamide precursors, enabling the reliable production of this compound.

Significance in Medicinal Chemistry and Drug Development

Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- holds significance due to its multifunctional architecture:

  • Triazinoindole Core : This planar heterocycle facilitates π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in molecular docking studies.
  • Thioether Linkage : The sulfur atom enhances electron delocalization and provides a potential site for metabolic oxidation, influencing pharmacokinetics.
  • Ethoxypropyl Acetamide Side Chain : This moiety improves solubility while allowing conformational flexibility for target engagement.

Comparative analysis with analogous compounds reveals key advantages:

Compound Structural Features Biological Activity (IC$$_{50}$$) Reference
Triazinoindole-thiol Basic triazinoindole + thiol α-Glucosidase: 35.80 μM
Subject Compound Triazinoindole + ethoxypropyl acetamide Not yet reported -
Boc-protected derivatives Triazinoindole + tert-butyl carbamate Antimicrobial: MIC 12.5 μg/mL

While the exact biological data for this compound remain undisclosed, its structural kinship to active derivatives suggests potential in:

  • Enzyme Inhibition : Analogous triazinoindole-thioethers show sub-micromolar activity against α-glucosidase, a target for diabetes management.
  • Anticancer Applications : Related benzimidazole-triazinoindole hybrids exhibit cytotoxicity via topoisomerase II inhibition.
  • Antimicrobial Activity : The ethoxypropyl group may enhance membrane permeability, a critical factor in combating drug-resistant pathogens.

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H25N5O2S/c1-4-26-9-5-8-20-16(25)11-27-19-22-18-17(23-24-19)14-10-13(12(2)3)6-7-15(14)21-18/h6-7,10,12H,4-5,8-9,11H2,1-3H3,(H,20,25)(H,21,22,24)

InChI Key

BCPBLAUVRGYLHH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)CSC1=NC2=C(C3=C(N2)C=CC(=C3)C(C)C)N=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted acetamides .

Scientific Research Applications

Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its combination of 8-isopropyl and N-(3-ethoxypropyl) groups. Key comparisons with analogs include:

Compound Name R1 (Indole 8-position) R2 (Acetamide N-substituent) Purity Key Properties/Activity
Target Compound Isopropyl 3-Ethoxypropyl ≥95%* Improved solubility (ether chain)
N-(4-Fluorophenyl)-...acetamide (Compound 15) H 4-Fluorophenyl 95% Moderate cytotoxicity
VP32947 (Antiviral Agent) H N-propyl-N-[2-(thio)ethyl] N/A Potent BVDV inhibition
N-(4-Phenoxyphenyl)-...acetamide (Compound 24) H 4-Phenoxyphenyl 95% High protein binding affinity
N-(tert-Butyl)-...acetamide (CAS: 603947-51-9) Methoxy tert-Butyl 99% Enhanced lipophilicity

Notes:

  • *Purity inferred from synthesis protocols for structurally related compounds .
  • Solubility : The 3-ethoxypropyl group in the target compound likely improves aqueous solubility compared to aryl-substituted analogs (e.g., Compounds 15, 24) due to its polar ether linkage .
  • Steric Effects : The 8-isopropyl group may hinder interactions with hydrophobic protein pockets compared to smaller substituents (e.g., H, Br) in Compounds 23–27 .

Biological Activity

Acetamide, N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activity, supported by relevant data and case studies.

Structural Characteristics

The compound features several notable structural components:

  • Acetamide Group : Provides a polar functional group that can influence solubility and biological interactions.
  • Ethoxypropyl Chain : Enhances lipophilicity which may affect membrane permeability.
  • Triazinoindole Moiety : Known for its pharmacological relevance, particularly in anticancer and antimicrobial activities.
  • Thioether Linkage : May contribute to the reactivity and interaction with biological targets.

The molecular formula of this compound is C18H23N5O2SC_{18}H_{23}N_5O_2S with a molecular weight of approximately 345.42 g/mol.

Synthesis Methods

The synthesis of Acetamide, N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]- typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the triazinoindole core through cyclization reactions.
  • Introduction of the ethoxypropyl group via alkylation methods.
  • Coupling the thioether component through thiol-based reactions.

Biological Activity

Preliminary studies indicate that Acetamide exhibits significant biological activity. The following sections detail specific activities and findings related to this compound.

Antimicrobial Activity

Acetamide derivatives have shown promising antimicrobial properties. In comparative studies:

Compound NameStructure FeaturesBiological Activity
1H-indole derivativesIndole coreAntimicrobial
Triazole derivativesTriazole ringAntifungal
ThioacetamideThioether linkageHepatotoxicity

These comparisons highlight that while Acetamide possesses unique attributes due to its specific functional groups and arrangement, it also shares commonalities with other biologically active compounds that could inform further research into its potential uses .

Anticancer Potential

Research indicates that compounds similar to Acetamide may possess anticancer properties due to their ability to interact with cellular pathways involved in tumor growth. The triazinoindole structure is particularly noted for its cytotoxic effects against various cancer cell lines. Further investigation into the mechanisms of action is warranted to elucidate these effects.

Case Studies

  • In Vitro Studies : A study involving Acetamide demonstrated inhibition of bacterial growth in several strains, suggesting its potential as a lead compound in antibiotic development.
  • Pharmacological Testing : Interaction studies indicated that Acetamide binds effectively to certain enzymes implicated in cancer progression, highlighting its potential as a therapeutic agent.

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